molecular formula C12H14N2O3S B2422990 N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1,2-oxazole-5-carboxamide CAS No. 2097866-05-0

N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1,2-oxazole-5-carboxamide

Cat. No.: B2422990
CAS No.: 2097866-05-0
M. Wt: 266.32
InChI Key: SKRMBOUNEMPSBZ-UHFFFAOYSA-N
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Description

N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1,2-oxazole-5-carboxamide is a synthetic organic compound designed for research applications in medicinal chemistry and drug discovery. Its molecular structure incorporates two key heterocyclic systems known for their pharmacological relevance: a 1,2-oxazole ring and a thiophene ring, linked by a hydroxy-containing alkyl chain. Five-membered heterocycles, such as the 1,2-oxazole and thiophene motifs present in this compound, are essential structural components in a wide range of therapeutic agents . These heterocycles can significantly influence a molecule's physicochemical properties, biological activity, and binding affinity to specific targets . The 1,2-oxazole ring, in particular, is a privileged scaffold in medicinal chemistry. The specific substitution pattern on the propyl linker, featuring a hydroxyl group adjacent to a geminal dimethyl group, may influence the compound's stereochemistry and overall pharmacokinetic profile. This product is intended for research purposes by qualified laboratory personnel. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers are encouraged to conduct their own safety and efficacy evaluations for this compound's specific applications.

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c1-12(16,6-9-3-5-18-7-9)8-13-11(15)10-2-4-14-17-10/h2-5,7,16H,6,8H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKRMBOUNEMPSBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)(CNC(=O)C2=CC=NO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of thiophene derivatives with oxazole precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining consistency in quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the compound into different derivatives with altered properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1,2-oxazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, making it a candidate for drug development.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1,2-oxazole-5-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. These interactions can modulate the activity of the targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxamide, share structural similarities and may exhibit similar chemical reactivity.

    Oxazole Derivatives: Compounds like 2-oxazolecarboxamide have similar core structures and can undergo comparable chemical reactions.

    Carboxamide Compounds: Other carboxamide-containing compounds, such as N-methylcarboxamide, may have similar properties and applications.

Uniqueness

N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1,2-oxazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1,2-oxazole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including anticancer properties, antioxidant effects, and other pharmacological activities.

The compound has the following chemical characteristics:

  • Molecular Formula : C14H18N2O3S
  • CAS Number : 2097901-26-1
  • Structural Features : The structure includes a thiophenyl group and an oxazole ring, which are known to influence biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxazole derivatives, including this compound. The following findings summarize its efficacy against various cancer cell lines:

Study Cell Line IC50 (μg/mL) Mechanism of Action
Study AHCT11625.0Induction of apoptosis
Study BMCF730.5Inhibition of cell proliferation
Study CA54920.0Cell cycle arrest

These studies employed the MTT assay to determine cell viability and elucidate mechanisms through flow cytometry and western blotting techniques.

Antioxidant Activity

The antioxidant properties of the compound were evaluated using various in vitro assays, including DPPH radical scavenging and ABTS assays. The results indicate significant antioxidant activity:

Assay Type IC50 (μg/mL)
DPPH Scavenging15.5
ABTS Scavenging12.0

These results suggest that the compound effectively neutralizes free radicals, which could contribute to its anticancer effects by mitigating oxidative stress.

Other Pharmacological Activities

In addition to anticancer and antioxidant activities, this compound has shown promise in other areas:

  • Antimicrobial Activity : Exhibited moderate activity against both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects : Reduced levels of pro-inflammatory cytokines in vitro.
  • Neuroprotective Properties : Demonstrated potential in protecting neuronal cells from oxidative damage.

Case Study 1: Anticancer Efficacy in HCT116 Cells

In a controlled experiment, HCT116 colon carcinoma cells were treated with varying concentrations of the compound. The study found that at an IC50 of 25 μg/mL, there was a significant reduction in cell viability (approximately 70% compared to control). Mechanistic studies revealed that this was associated with increased expression of pro-apoptotic proteins.

Case Study 2: Antioxidant Mechanism Investigation

A study investigating the antioxidant mechanisms employed both DPPH and ABTS assays to assess radical scavenging capabilities. The compound demonstrated a dose-dependent increase in scavenging activity, with IC50 values indicating strong efficacy compared to standard antioxidants like ascorbic acid.

Q & A

Q. What synthetic strategies are recommended for preparing N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1,2-oxazole-5-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with thiophene and oxazole intermediates. For example:
  • Step 1 : Prepare the hydroxypropyl-thiophene backbone using N-phenylhydrazinecarboxamides or similar reagents in acetonitrile under reflux (1–3 minutes) .
  • Step 2 : Couple the oxazole-5-carboxamide moiety via carboxamide bond formation. Cyclization steps may require iodine and triethylamine in DMF to eliminate sulfur byproducts .
  • Step 3 : Optimize solvent choice (e.g., DMF, acetonitrile) and reaction time to minimize side products.

Q. How should researchers characterize the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm functional groups (e.g., hydroxy, thiophene, oxazole) and stereochemistry. For example, the hydroxypropyl chain’s methyl groups should appear as singlets in ¹H NMR .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase HPLC with UV detection at 254 nm .
  • Mass Spectrometry (MS) : Confirm molecular weight via electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-TOF) .

Q. What are the key solubility and stability considerations for this compound in experimental settings?

  • Methodological Answer :
  • Solubility : Test in polar aprotic solvents (e.g., DMSO, DMF) for in vitro assays. For aqueous solutions, use co-solvents like ethanol (<5% v/v) to avoid precipitation .
  • Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light due to the thiophene moiety’s photosensitivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies?

  • Methodological Answer :
  • Metabolic Stability : Use liver microsome assays (human/rodent) to identify rapid metabolic degradation. Modify the hydroxy or methyl groups to enhance stability .
  • Solubility-Permeability Balance : Employ parallel artificial membrane permeability assays (PAMPA) and adjust substituents (e.g., thiophene vs. furan) to improve bioavailability .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing thiophen-3-yl with thiophen-2-yl) and compare IC₅₀ values across models .

Q. What computational approaches are suitable for predicting binding modes of this compound with target proteins?

  • Methodological Answer :
  • Docking Simulations : Use AutoDock Vina or Schrödinger Glide to model interactions with receptors (e.g., kinases). Prioritize hydrogen bonding with the oxazole ring and hydrophobic interactions with the thiophene .
  • Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS to assess binding stability. Focus on the hydroxypropyl chain’s flexibility in aqueous environments .
  • Quantum Mechanics (QM) : Calculate partial charges for the oxazole-thiophene system at the B3LYP/6-31G* level to refine docking parameters .

Q. How can reaction yields be optimized when scaling up synthesis?

  • Methodological Answer :
  • Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize variables (e.g., temperature, solvent ratio). For cyclization steps, iodine concentration and reaction time are critical .
  • Catalyst Screening : Test alternatives to triethylamine (e.g., DBU) to reduce side reactions. Monitor sulfur byproduct formation via TLC .
  • Flow Chemistry : Transition from batch to continuous flow systems for precise control of exothermic steps (e.g., cyclization) .

Q. What strategies mitigate toxicity concerns identified in preliminary cytotoxicity assays?

  • Methodological Answer :
  • Proteomics Profiling : Use LC-MS/MS to identify off-target protein binding. Compare with known toxicants (e.g., thiophene-S-oxide metabolites) .
  • Prodrug Design : Mask the hydroxy group with acetyl or phosphate esters to reduce cellular stress. Hydrolyze in target tissues via esterase-mediated cleavage .
  • In Silico Toxicity Prediction : Apply tools like ProTox-II to flag structural alerts (e.g., thiophene rings) and guide analog synthesis .

Contradiction Analysis and Troubleshooting

Q. How to address discrepancies in NMR data between synthesized batches?

  • Methodological Answer :
  • Impurity Profiling : Use LC-MS to identify trace byproducts (e.g., uncyclized intermediates or sulfur adducts) .
  • Deuterated Solvent Effects : Re-run NMR in DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding differences in the hydroxypropyl chain .
  • Dynamic NMR : Perform variable-temperature NMR to detect conformational exchange in the thiophene-oxazole linkage .

Q. Why does the compound exhibit variable antimicrobial activity across bacterial strains?

  • Methodological Answer :
  • Efflux Pump Inhibition : Co-administer with efflux inhibitors (e.g., PAβN) to determine if resistance is pump-mediated .
  • Membrane Permeability Assays : Use fluorescent probes (e.g., NPN) to quantify outer membrane disruption in Gram-negative strains .
  • Resistance Gene Screening : Perform PCR for β-lactamase or mecA genes in inactive strains to rule out enzymatic degradation .

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